molecular formula C21H22N2O2S B10984913 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one

1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one

Cat. No.: B10984913
M. Wt: 366.5 g/mol
InChI Key: QTGVYCRRQRCRHZ-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one is a complex organic compound that features both indole and benzazepine moieties. These structural elements are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

3-[3-(2,3-dihydroindol-1-yl)-3-oxopropyl]sulfanyl-1,3,4,5-tetrahydro-1-benzazepin-2-one

InChI

InChI=1S/C21H22N2O2S/c24-20(23-13-11-16-6-2-4-8-18(16)23)12-14-26-19-10-9-15-5-1-3-7-17(15)22-21(19)25/h1-8,19H,9-14H2,(H,22,25)

InChI Key

QTGVYCRRQRCRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1SCCC(=O)N3CCC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Benzazepine Moiety: The benzazepine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling Reaction: The indole and benzazepine moieties are then coupled through a sulfanyl linkage, often using thiol-based reagents and coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including:

    Batch or Continuous Flow Processes: Depending on the yield and efficiency, either batch or continuous flow processes may be employed.

    Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving indole and benzazepine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one would depend on its specific interactions with molecular targets. These could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one lies in its combined indole and benzazepine structure, which may confer unique biological and chemical properties not found in other compounds.

Biological Activity

The compound 1-(2,3-dihydro-1H-indol-1-yl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propan-1-one represents a significant structural hybrid in medicinal chemistry, combining indole and benzazepine moieties. This article aims to explore its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H20N2O2S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure features an indole ring system linked to a benzazepine derivative via a propanone linkage, which is crucial for its biological activity.

Anticancer Activity

Recent studies have demonstrated that indole derivatives exhibit notable anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Indole Derivative ASKOV-3 (Ovarian)23.69
Indole Derivative BPC-3 (Prostate)73.05
Indole Derivative CHeLa (Cervical)64.66
Indole Derivative DTHP-1 (Leukemia)39.08

These findings indicate that the indole framework contributes significantly to the anticancer efficacy of these compounds .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that related indole derivatives have demonstrated effectiveness against both gram-positive and gram-negative bacteria, including resistant strains like MRSA:

CompoundMicroorganismMIC (μg/mL)
Indole Derivative EMRSA0.98
Indole Derivative FS. aureus ATCC 259233.90
Indole Derivative GE. coli5.00

These results suggest that the compound's structure may enhance its ability to inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation and bacterial survival.
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities to targets such as RelA/SpoT homolog proteins, which are crucial in bacterial stress responses .

Case Study 1: Anticancer Efficacy

A recent study involved synthesizing various indole-benzimidazole hybrids and testing their cytotoxicity against multiple cancer cell lines. The results showed that certain modifications to the indole structure significantly enhanced anticancer activity, suggesting that similar modifications could be applied to our target compound for improved efficacy .

Case Study 2: Antimicrobial Properties

Another study focused on evaluating the antimicrobial activity of indole derivatives against MRSA and other pathogens. The results indicated that specific structural features within the indole ring contributed to increased potency against resistant strains, highlighting the potential of our target compound in treating infections caused by antibiotic-resistant bacteria .

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